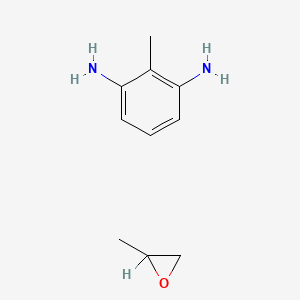
2-Methylbenzene-1,3-diamine;2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzene-1,3-diamine;2-methyloxirane is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.24700 g/mol . It is also known by other names such as 1,3-Benzenediamine, ar-methyl-, polymer with methyloxirane . This compound is characterized by its boiling point of 284.2ºC at 760 mmHg and a flash point of 148.3ºC .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions for this polymerization process include controlled temperature and pressure to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under specific conditions to achieve high yield and purity. The process is optimized to minimize by-products and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzene-1,3-diamine;2-methyloxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in halogenated derivatives.
Scientific Research Applications
2-Methylbenzene-1,3-diamine;2-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and advanced materials.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymeric properties.
Mechanism of Action
The mechanism of action of 2-Methylbenzene-1,3-diamine;2-methyloxirane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methylbenzene-1,3-diamine;2-methyloxirane is unique due to its specific polymeric structure and the presence of both diamine and oxirane functional groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications compared to its similar counterparts.
Properties
CAS No. |
63641-63-4 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methylbenzene-1,3-diamine;2-methyloxirane |
InChI |
InChI=1S/C7H10N2.C3H6O/c1-5-6(8)3-2-4-7(5)9;1-3-2-4-3/h2-4H,8-9H2,1H3;3H,2H2,1H3 |
InChI Key |
BOVXTTMNGZVIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.CC1=C(C=CC=C1N)N |
Related CAS |
63641-63-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















